molecular formula C14H15N5OS B4419605 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine

1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine

Cat. No. B4419605
M. Wt: 301.37 g/mol
InChI Key: XBYSYWPZXFWNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MRE-269 and belongs to the class of non-peptide angiotensin II receptor antagonists.

Scientific Research Applications

1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine has been studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and diabetic nephropathy. This compound acts as an angiotensin II receptor antagonist, blocking the action of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. By blocking the action of angiotensin II, MRE-269 can help to lower blood pressure and prevent the progression of diseases such as heart failure and diabetic nephropathy.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine involves its binding to the angiotensin II receptor, blocking the action of angiotensin II. Angiotensin II is a hormone that causes vasoconstriction, which can increase blood pressure and cause damage to organs such as the heart and kidneys. By blocking the action of angiotensin II, MRE-269 can help to lower blood pressure and prevent organ damage.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal studies. This compound has been shown to lower blood pressure, improve cardiac function, and reduce kidney damage in animal models of hypertension and heart failure. Additionally, MRE-269 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine in lab experiments is its high potency and specificity for the angiotensin II receptor. This compound has been extensively studied and optimized, resulting in a high yield of pure compound with consistent activity. However, one limitation of using MRE-269 in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of MRE-269 in other diseases such as pulmonary hypertension and chronic kidney disease. Finally, studies are needed to better understand the long-term safety and efficacy of this compound in human subjects.

properties

IUPAC Name

1-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-19-14(16-17-18-19)15-9-11-4-6-12(7-5-11)20-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYSYWPZXFWNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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